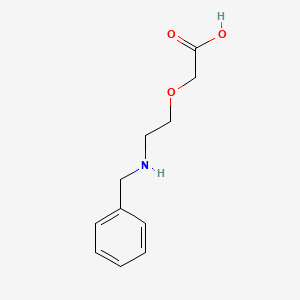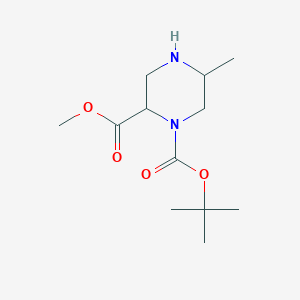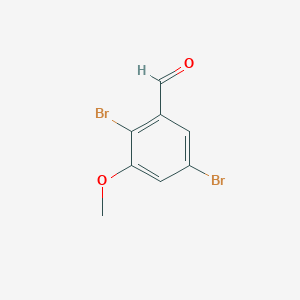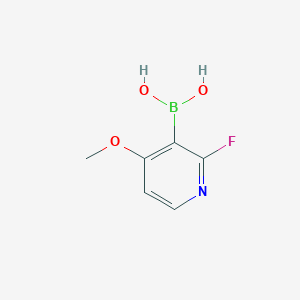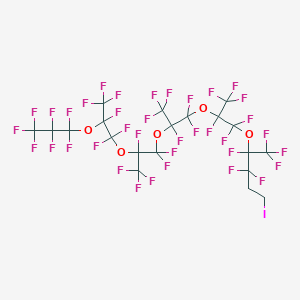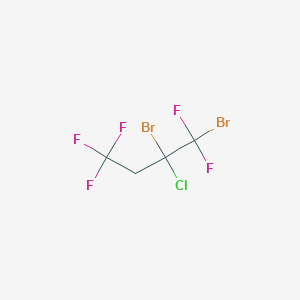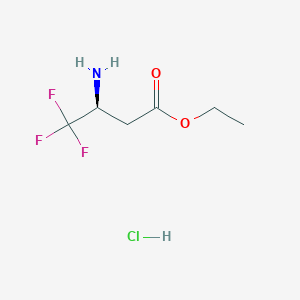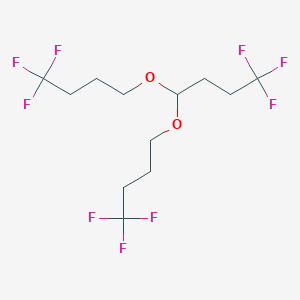
1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane is a fluorinated organic compound with the molecular formula C12H17F9O2. It is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties to the molecule .
Preparation Methods
The synthesis of 1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane typically involves the reaction of 1,1,1-trifluorobutane with 4,4,4-trifluorobutyl alcohol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst to facilitate the formation of the ether linkage . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This can lead to alterations in enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane can be compared with other fluorinated compounds such as:
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated compound used in similar applications but with different reactivity due to its diketone structure.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Known for its use in coordination chemistry and as a ligand in metal complexes.
The uniqueness of this compound lies in its multiple trifluoromethyl groups, which provide enhanced stability and reactivity compared to other fluorinated compounds .
Properties
IUPAC Name |
1,1,1-trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F9O2/c13-10(14,15)4-1-7-22-9(3-6-12(19,20)21)23-8-2-5-11(16,17)18/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMQRMPKFHHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)COC(CCC(F)(F)F)OCCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663092 |
Source


|
| Record name | 1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933600-77-2 |
Source


|
| Record name | 1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
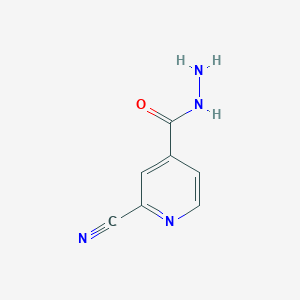
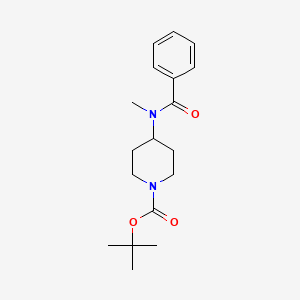
![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)

